molecular formula C10H18N2O4 B11608556 N-(2-hydroxypropyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide

N-(2-hydroxypropyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide

Cat. No.: B11608556
M. Wt: 230.26 g/mol
InChI Key: KEPOLSSTMLBLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxypropyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide is a synthetic organic compound that features a unique combination of functional groups, including a hydroxypropyl group, a tetrahydrofuran ring, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxypropylamine, tetrahydrofuran-2-carboxaldehyde, and ethanediamide.

    Formation of Intermediate: The first step involves the reaction of 2-hydroxypropylamine with tetrahydrofuran-2-carboxaldehyde under mild conditions to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Amidation: The final step involves the reaction of the amine with ethanediamide under appropriate conditions to form N-(2-hydroxypropyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide.

Industrial Production Methods

In an industrial setting, the production of N-(2-hydroxypropyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Solvents: Selection of suitable solvents to facilitate the reactions and improve product isolation.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient and safe reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxypropyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The tetrahydrofuran ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions for substitution reactions may include the use of strong bases or acids, depending on the nature of the substituent.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted tetrahydrofuran derivatives.

Scientific Research Applications

N-(2-hydroxypropyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a building block for the synthesis of bioactive molecules.

    Materials Science: Application in the development of novel polymers and materials with unique properties.

    Industrial Chemistry: Use as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl and tetrahydrofuran groups may play a role in binding interactions, while the ethanediamide backbone provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide
  • N-(2-hydroxypropyl)-N’-(furan-2-ylmethyl)ethanediamide
  • N-(2-hydroxypropyl)-N’-(tetrahydrofuran-2-ylmethyl)propanediamide

Uniqueness

N-(2-hydroxypropyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

N'-(2-hydroxypropyl)-N-(oxolan-2-ylmethyl)oxamide

InChI

InChI=1S/C10H18N2O4/c1-7(13)5-11-9(14)10(15)12-6-8-3-2-4-16-8/h7-8,13H,2-6H2,1H3,(H,11,14)(H,12,15)

InChI Key

KEPOLSSTMLBLRT-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C(=O)NCC1CCCO1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.